![molecular formula C21H24N4O B12389800 N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ABT-102 is a chemical compound known for its potential therapeutic applications. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat. This compound has garnered interest due to its potential use in treating pain and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-ABT-102 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of (S)-ABT-102 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and supply.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-ABT-102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-ABT-102 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the TRPV1 receptor and its role in pain sensation.
Biology: Researchers use (S)-ABT-102 to investigate the biological pathways involved in pain and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating chronic pain conditions.
Industry: (S)-ABT-102 is used in the development of new pain-relief medications and formulations.
Wirkmechanismus
(S)-ABT-102 exerts its effects by selectively binding to the TRPV1 receptor, which is a non-selective cation channel involved in the sensation of pain and heat. By antagonizing this receptor, (S)-ABT-102 inhibits the activation of the TRPV1 channel, thereby reducing pain and inflammation. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling pathways associated with pain perception.
Vergleich Mit ähnlichen Verbindungen
Capsaicin: A well-known TRPV1 agonist used in topical pain relief creams.
SB-366791: Another TRPV1 antagonist with similar properties to (S)-ABT-102.
AMG-517: A potent TRPV1 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness of (S)-ABT-102: (S)-ABT-102 is unique due to its high selectivity for the TRPV1 receptor and its potential for therapeutic applications in pain management. Unlike capsaicin, which activates the TRPV1 receptor, (S)-ABT-102 inhibits it, making it a promising candidate for treating conditions associated with chronic pain and inflammation.
Eigenschaften
Molekularformel |
C21H24N4O |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m0/s1 |
InChI-Schlüssel |
TYOYXJNGINZFET-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









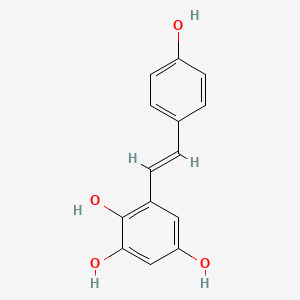
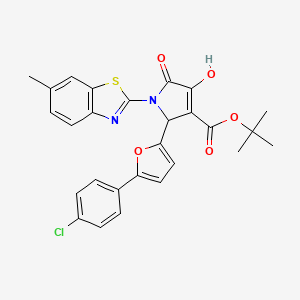
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
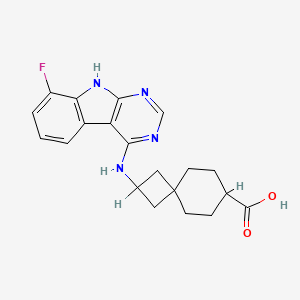
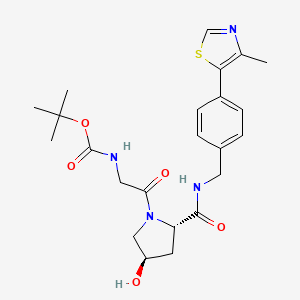
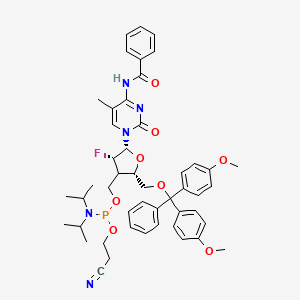
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
